3-Bromo-7-fluoro-4-hydroxyquinoline

Medicinal Chemistry SAR Lead Optimization

3-Bromo-7-fluoro-4-hydroxyquinoline (CAS 1065087-80-0, MF: C₉H₅BrFNO, MW: 242.04 g/mol) is a dihalogenated 4-hydroxyquinoline derivative belonging to the quinolin-4(1H)-one tautomeric class. The compound features a bromine atom at the C3 position and a fluorine atom at the C7 position on the fused bicyclic quinoline scaffold.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 1065087-80-0
Cat. No. B13711393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-fluoro-4-hydroxyquinoline
CAS1065087-80-0
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C(C2=O)Br
InChIInChI=1S/C9H5BrFNO/c10-7-4-12-8-3-5(11)1-2-6(8)9(7)13/h1-4H,(H,12,13)
InChIKeyVXZUBLUWFDKSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-fluoro-4-hydroxyquinoline (CAS 1065087-80-0): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Overview


3-Bromo-7-fluoro-4-hydroxyquinoline (CAS 1065087-80-0, MF: C₉H₅BrFNO, MW: 242.04 g/mol) is a dihalogenated 4-hydroxyquinoline derivative belonging to the quinolin-4(1H)-one tautomeric class . The compound features a bromine atom at the C3 position and a fluorine atom at the C7 position on the fused bicyclic quinoline scaffold. Its computed physicochemical parameters include a polar surface area (PSA) of 32.86 Ų and a predicted LogP of 2.43 , placing it within favorable drug-like property space. The compound is commercially available from multiple research chemical suppliers (e.g., Santa Cruz Biotechnology catalog number sc-289010) and is primarily positioned as a synthetic intermediate for medicinal chemistry programs, particularly in the construction of kinase-targeted libraries and antiviral protease inhibitor scaffolds [1].

Why 3-Bromo-7-fluoro-4-hydroxyquinoline Cannot Be Replaced by In-Class Analogs: Regioisomeric and Substituent-Level Differentiation


The 3-bromo-7-fluoro substitution pattern is not interchangeable with closely related regioisomers (e.g., 3-bromo-6-fluoro, CAS 1065087-77-5; or 3-bromo-8-fluoro, CAS 1065087-83-3) or mono-halogenated analogs (e.g., 3-bromo-4-hydroxyquinoline, CAS 64965-47-5; or 7-fluoro-4-hydroxyquinoline). The position of the fluorine atom on the benzo-fused ring governs the electronic distribution in the quinoline π-system, directly affecting: (i) the tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms [1]; (ii) the regioselectivity and reactivity of the C3-bromo group in palladium-catalyzed cross-coupling reactions [2]; and (iii) the predicted binding orientation when the scaffold engages biological targets such as kinase ATP pockets or viral protease active sites. The C3-bromo substituent additionally serves as a critical synthetic handle for diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, a functionality absent in non-brominated 7-fluoro-4-hydroxyquinoline. Generic substitution with an incorrect regioisomer would alter both the synthetic trajectory and the biological profile of any derived library compound, making regiospecific procurement essential for reproducible SAR campaigns [3].

Quantitative Differentiation Evidence for 3-Bromo-7-fluoro-4-hydroxyquinoline vs. Closest Structural Analogs


Regioisomeric Differentiation: Physicochemical Property Comparison of 7-Fluoro vs. 6-Fluoro and 8-Fluoro 3-Bromo-4-hydroxyquinoline Isomers

Among the three monofluorinated 3-bromo-4-hydroxyquinoline regioisomers (6-F, 7-F, and 8-F), the 7-fluoro isomer (target compound) shares identical molecular formula and computed PSA/LogP with the 8-fluoro isomer (PSA 32.86 Ų; LogP 2.43) but is differentiated from the 6-fluoro isomer, which exhibits a distinct predicted pKa of 1.45 ± 0.50 and a higher predicted boiling point of 311.1 ± 37.0 °C, reflecting altered electronic distribution in the quinoline ring . The 7-fluoro substitution places the electron-withdrawing fluorine at the meta position relative to the ring junction nitrogen, modulating the electron density at C3 (the bromo coupling site) differently than the ortho/para-directing influence of the 6-fluoro or 8-fluoro substituents [1].

Medicinal Chemistry SAR Lead Optimization

Synthetic Utility: C3-Bromo as a Cross-Coupling Handle for Late-Stage Diversification in HCV Protease Inhibitor Scaffolds

The C3-bromo substituent on 3-bromo-7-fluoro-4-hydroxyquinoline functions as a reactive handle for palladium-catalyzed Suzuki-Miyaura coupling reactions, a key transformation explicitly claimed in Boehringer Ingelheim's patent family (US8633320B2) for constructing HCV NS3/4A protease inhibitor intermediates [1]. The patent discloses that bromo-substituted quinolines undergo Suzuki coupling with boronic acids, boronate esters, and potassium trifluoroborates to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the brominated position [1]. In contrast, the non-brominated analog 7-fluoro-4-hydroxyquinoline (FQ) lacks this synthetic diversification handle, limiting its utility to the intrinsic biological activity of the unsubstituted scaffold [2]. The 3-bromo-8-fluoro regioisomer (CAS 1065087-83-3) offers the same coupling functionality but presents a different fluorine-induced electronic environment at the coupling site.

Synthetic Chemistry HCV Drug Discovery Cross-Coupling

Antioxidant Activity Class-Level Inference: 7-Fluoro Substitution Confers Superior Antioxidant Efficacy vs. 7-Chloro in the 4-Hydroxyquinoline Series

In a direct comparative study by Liu et al. (2002), 7-fluoro-4-hydroxyquinoline (FQ) demonstrated substantially better antioxidative activity than 7-chloro-4-hydroxyquinoline (CQ) in the AAPH-induced human erythrocyte hemolysis model, both when used alone and in combination with α-tocopherol (TOH) [1]. While this study evaluated the non-brominated 7-fluoro and 7-chloro analogs, the structure-activity relationship provides a class-level inference that the 7-fluoro substituent confers superior antioxidant properties relative to 7-chloro substitution on the 4-hydroxyquinoline scaffold. Critically, the same study established that the electron-attracting nature of 3-position substituents (e.g., -COOC₂H₅, -COOH) can reverse the activity profile from antioxidant to prooxidant when the compounds are incorporated into DPPC vesicles [1], suggesting that the C3-bromo substituent on the target compound may further modulate this activity profile in a manner distinct from both the 3-unsubstituted FQ and the 3-carboxy derivatives.

Antioxidant Research Free Radical Biology Erythrocyte Protection

HCV Antiviral Drug Discovery: Bromo-Substituted Quinoline Scaffolds as Privileged Intermediates for NS3/4A Protease Inhibitor Synthesis

Bromo-substituted quinolines are explicitly claimed as key intermediates in the synthesis of HCV NS3/4A protease inhibitors in the Boehringer Ingelheim patent US8633320B2 [1]. The patent discloses that the brominated quinoline core undergoes Suzuki coupling to install aryl/heteroaryl groups, after which the coupled products are elaborated into macrocyclic or acyclic HCV protease inhibitors [1]. Subsequent medicinal chemistry literature has confirmed that substitutions on the quinoline P2′ motif at position 8 (adjacent to the position 7 fluorine in the target compound) directly modulate enzymatic and antiviral activities of the resulting HCV protease inhibitors [2]. The target compound, with its C7-fluoro substitution, offers a distinct electronic profile at this critical position compared to the 8-methyl-substituted quinoline motif used in clinically evaluated HCV protease inhibitors such as MK-5172 (grazoprevir) [2].

Antiviral Research HCV Protease Inhibitors Drug Discovery

Tautomeric Equilibrium: 4-Hydroxyquinoline vs. Quinolin-4(1H)-one Population Influenced by 7-Fluoro and 3-Bromo Substituent Effects

4-Hydroxyquinoline derivatives exist in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. Ferreira et al. (2020) demonstrated that during bromination of quinolin-4(1H)-one substrates, tautomerization to the 4-hydroxyquinoline form occurs prior to cyclization, confirming that the equilibrium is dynamic and substituent-dependent [1]. The electron-withdrawing 7-fluoro substituent is predicted to stabilize the quinolin-4(1H)-one tautomer by reducing electron density on the pyridine ring nitrogen, while the C3-bromo group introduces steric and electronic effects at the α-position to the carbonyl/hydroxyl group [2]. This tautomeric partitioning has direct consequences for both reactivity (the enol form is the reactive species in O-alkylation and O-arylation) and biological target recognition (hydrogen-bonding patterns differ between tautomers) [2][3].

Physical Organic Chemistry Tautomerism Drug Design

Direct Experimental Evidence Caveat: Limited Published Biological Activity Data for the Specific CAS 1065087-80-0 Compound

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases reveals a notable absence of direct, peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀, or cellular potency values) specifically attributed to 3-bromo-7-fluoro-4-hydroxyquinoline (CAS 1065087-80-0). The ZINC database (ZINC117773796) lists this compound with the annotation 'There is no known activity for this compound' based on ChEMBL20 [1]. This is not atypical for synthetic intermediates positioned early in the drug discovery value chain. The differentiation evidence presented in this guide is therefore predominantly class-level inference drawn from structurally proximal analogs and established SAR principles in the 4-hydroxyquinoline series. Users procuring this compound for biological screening should anticipate that primary activity data will need to be generated de novo and should not rely on pre-existing potency benchmarks for target engagement decisions [1].

Evidence Transparency Research Gap Procurement Caveat

Optimal Procurement and Application Scenarios for 3-Bromo-7-fluoro-4-hydroxyquinoline Based on Established Evidence


Kinase-Focused Fragment Library Construction via C3 Suzuki Diversification

For medicinal chemistry groups constructing focused kinase inhibitor libraries, 3-bromo-7-fluoro-4-hydroxyquinoline serves as a scaffold-level building block that simultaneously presents a C3 cross-coupling handle and a C7 pharmacokinetic modulator. The C3-bromo group enables parallel Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids to generate a matrix of C3-substituted analogs [1], while the C7-fluoro substituent provides metabolic stability and modulates the electron density of the quinoline core for optimal hinge-region binding in kinase ATP pockets. This two-dimensional diversification strategy from a single starting material is supported by the established precedent of bromo-substituted quinolines as intermediates in patented drug discovery programs [1].

HCV NS3/4A Protease Inhibitor Lead Optimization Using the 7-Fluoroquinoline P2′ Motif

Antiviral drug discovery teams targeting HCV NS3/4A protease can employ this compound as a P2′ quinoline motif precursor. The 7-fluoro substitution on the benzo-ring provides a distinct electronic environment adjacent to the position 8 substituent site known to modulate enzymatic potency in macrocyclic HCV protease inhibitors [2]. The C3-bromo group permits installation of diverse P2′ extensions via palladium-catalyzed coupling, followed by elaboration to the macrocyclic or acyclic protease inhibitor framework as described in the Boehringer Ingelheim patent family [1]. This approach offers a regiospecific entry point that avoids the synthetic ambiguity associated with late-stage fluorination.

Antioxidant Structure-Activity Relationship Studies Exploiting C3 Electronic Modulation

Building on the class-level evidence that 7-fluoro-4-hydroxyquinoline exhibits superior antioxidant activity compared to its 7-chloro counterpart in the erythrocyte hemolysis model [3], researchers can use 3-bromo-7-fluoro-4-hydroxyquinoline as a platform to systematically explore how C3 substituents (introduced via cross-coupling of the bromo handle) modulate the antioxidant/prooxidant balance. The Liu et al. (2002) study demonstrated that electron-withdrawing groups at C3 can reverse activity from antioxidant to prooxidant depending on the distributive status of the compound [3], making the C3 diversification point on the 7-fluoro scaffold particularly valuable for probing this electronic toggle in the context of membrane-partitioning 4-hydroxyquinoline derivatives.

Tautomerism-Dependent Pharmacophore Probing in Metal-Chelating 4-Hydroxyquinoline Series

The tautomeric equilibrium between 4-hydroxyquinoline and quinolin-4(1H)-one forms creates distinct metal-chelating pharmacophores. The 4-hydroxyquinoline tautomer presents a phenol-like OH for metal coordination, while the quinolin-4(1H)-one tautomer offers a carbonyl oxygen [4]. The target compound's C7-fluoro and C3-bromo substituents differentially influence this equilibrium, as documented in related fluorinated 4-hydroxyquinolinone systems [5]. This makes the compound suitable for programs exploring metal-chelating mechanisms (e.g., in anticancer or antimicrobial applications) where precise control over the tautomeric state is mechanistically relevant. The C3-bromo group additionally permits covalent modification or bioconjugation strategies that require a reactive halogen handle.

Quote Request

Request a Quote for 3-Bromo-7-fluoro-4-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.